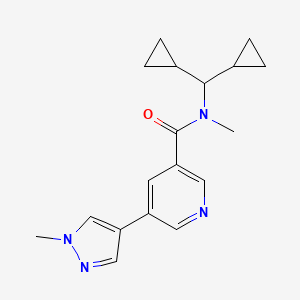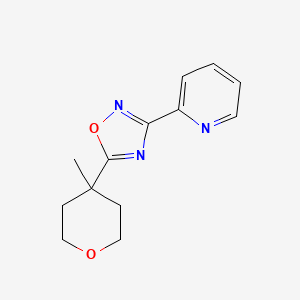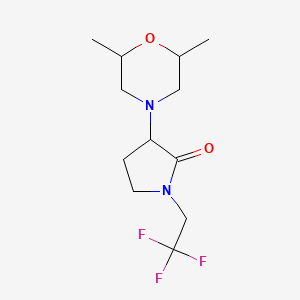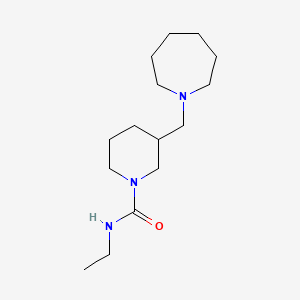
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol, also known as PTMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMP is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body.
Wirkmechanismus
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body. Activation of these receptors can lead to various physiological effects, including bronchodilation, vasodilation, and increased heart rate. 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have a higher affinity for beta-2 adrenergic receptors, which are primarily located in the lungs and can cause bronchodilation.
Biochemical and Physiological Effects:
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol can increase cAMP levels, which can activate protein kinase A and lead to various downstream effects. 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has also been shown to have bronchodilator effects in animal models, which can improve airway function. In addition, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have vasodilator effects, which can improve blood flow and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been extensively studied, and its mechanism of action is well understood. However, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol also has some limitations. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. In addition, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has not been extensively studied in humans, which can limit its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol research. One potential direction is to study its potential applications in treating respiratory diseases such as asthma. Another potential direction is to study its potential use as a vasodilator, which can improve blood flow and reduce blood pressure. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol. Finally, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol's potential applications in agriculture and environmental science warrant further investigation.
Synthesemethoden
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol can be synthesized through a multistep process starting from 2-thiophenemethanol. The first step involves the formation of a tetrazole ring by reacting 2-aminopyridine with sodium azide. The resulting compound is then reacted with 2-chloroethanol to form the ether linkage. Finally, the thiophene ring is introduced by reacting the intermediate compound with 2-thiophenemethanol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have bronchodilator effects, which makes it a potential treatment for respiratory diseases such as asthma. 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has also been studied for its potential use as a vasodilator, which can improve blood flow and reduce blood pressure. In agriculture, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been shown to have plant growth-promoting effects, which can improve crop yields. Finally, 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been studied for its potential use in environmental science as a biodegradable surfactant.
Eigenschaften
IUPAC Name |
1-(5-pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-11(9-21-10-12-4-3-7-22-12)8-19-14(16-17-18-19)13-5-1-2-6-15-13/h1-7,11,20H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFKOXTFLWWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=NN2CC(COCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)


![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)

![3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)
![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)



![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)